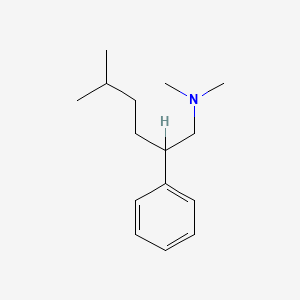
N,N-Dimethyl-beta-isopentylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-beta-isopentylphenethylamine: is a substituted phenethylamine compound It is structurally related to other phenethylamines, which are known for their diverse range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-beta-isopentylphenethylamine typically involves the alkylation of phenethylamine derivatives. One common method is the reductive amination of phenylacetone with isopentylamine, followed by methylation using formaldehyde and formic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-beta-isopentylphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides, amines, or alcohols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Secondary or tertiary amines
Substitution: Substituted phenethylamine derivatives
Aplicaciones Científicas De Investigación
N,N-Dimethyl-beta-isopentylphenethylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-beta-isopentylphenethylamine involves its interaction with specific molecular targets and pathways. It is known to act as an agonist or antagonist at various receptors, including trace amine-associated receptors (TAARs) and serotonin receptors (5-HT1A). These interactions can modulate neurotransmitter release and influence various physiological processes. The compound may also interact with enzymes like monoamine oxidase (MAO), affecting the metabolism of neurotransmitters.
Comparación Con Compuestos Similares
N,N-Dimethyl-beta-isopentylphenethylamine can be compared with other similar compounds, such as:
N,N-Dimethylphenethylamine: Both compounds share a phenethylamine backbone but differ in their side chain substitutions.
Beta-Methylphenethylamine: This compound has a methyl group at the beta position, whereas this compound has an isopentyl group.
N,N-Dimethylpentylone: A substituted cathinone with structural similarities but different pharmacological properties.
Uniqueness: this compound is unique due to its specific side chain substitution, which imparts distinct chemical and biological properties. Its structural features allow for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
33132-93-3 |
|---|---|
Fórmula molecular |
C15H25N |
Peso molecular |
219.37 g/mol |
Nombre IUPAC |
N,N,5-trimethyl-2-phenylhexan-1-amine |
InChI |
InChI=1S/C15H25N/c1-13(2)10-11-15(12-16(3)4)14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3 |
Clave InChI |
DLCRXXHPVZKQRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(CN(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


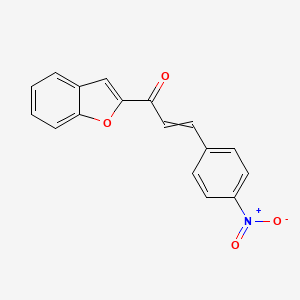
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
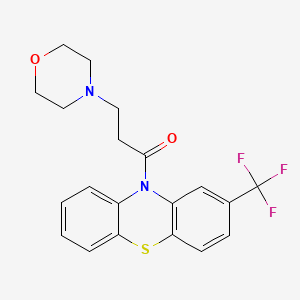


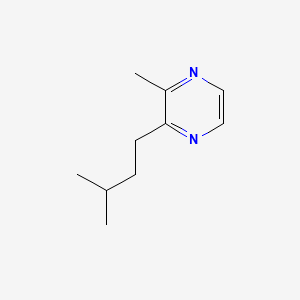
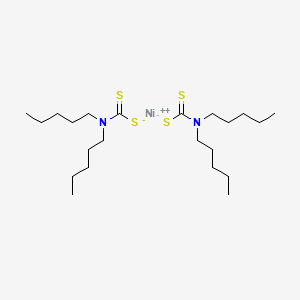
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
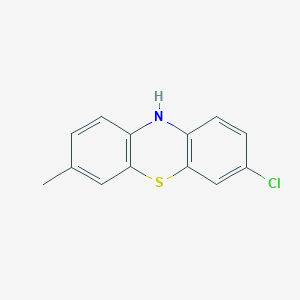
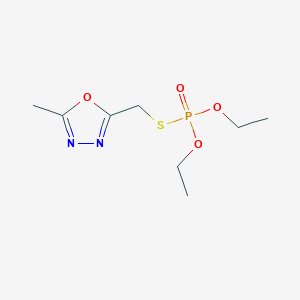
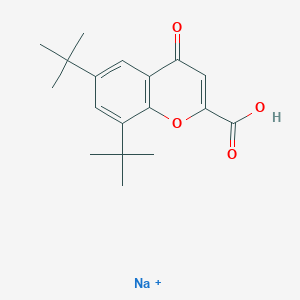
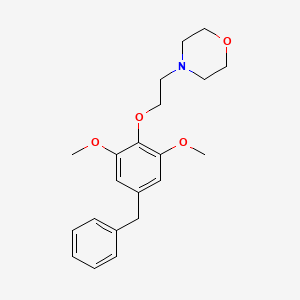
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
